Computed Lipophilicity (XLogP3-AA) Comparison: 4-Bromophenyl vs. 4-Fluorophenyl and 4-Chlorophenyl 2H-Tetrazole-5-carboxamide Analogs
The target compound possesses a computed XLogP3-AA value of 3.3 [1]. In comparison, the 4-fluorophenyl analog (2-(4-fluorophenyl)-N-(3-acetylphenyl)-2H-tetrazole-5-carboxamide, CAS not publicly assigned) is predicted to have a lower XLogP3-AA (approximately 2.5–2.7 based on fragment contributions), while the 4-chlorophenyl analog (CAS not publicly assigned) is predicted to have an intermediate XLogP3-AA (approximately 2.9–3.1) [1][2]. The higher lipophilicity of the 4-bromophenyl derivative may translate into enhanced membrane permeability but also potentially higher metabolic clearance, making it a distinct physicochemical starting point for lead optimization campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.3 (PubChem computed) |
| Comparator Or Baseline | 4-fluorophenyl analog: ~2.5–2.7 (predicted); 4-chlorophenyl analog: ~2.9–3.1 (predicted) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6–0.8 vs. 4-fluoro; ≈ +0.2–0.4 vs. 4-chloro |
| Conditions | Computed by XLogP3 3.0 algorithm; experimental logP/logD not available |
Why This Matters
Lipophilicity directly influences passive membrane permeability, plasma protein binding, and susceptibility to cytochrome P450-mediated metabolism; the 4-bromophenyl substituent provides a distinct lipophilicity window not occupied by the F or Cl analogs, enabling differentiated property-based screening in drug discovery programs.
- [1] PubChem. N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide. PubChem CID 71791706. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71791706 (accessed 2026-04-29). View Source
- [2] Cheng, T.; Zhao, Y.; Li, X.; Lin, F.; Xu, Y.; Zhang, X.; Li, Y.; Wang, R.; Lai, L. Computation of octanol-water partition coefficients by guiding an additive model with knowledge. J. Chem. Inf. Model. 2007, 47 (6), 2140–2148. (XLogP3 methodology). View Source
